1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- is a compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- can be achieved through several synthetic routes:
Ring-Closure Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Aromatization Processes: Isoindolines can be dehydrogenated to form isoindoles.
Industrial Production: Large-scale production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylmethylthioethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- can be compared with other isoindole derivatives:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a similar core structure but different substituents, leading to distinct chemical properties.
1H-Isoindole, 2,3-dihydro-: Another isoindole derivative with different functional groups, affecting its reactivity and applications.
1H-Indole, 2,3-dihydro-: While not an isoindole, this compound shares structural similarities and can be used for comparative studies.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- lies in its specific substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
52096-63-6 |
---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(2-benzylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO2S/c19-16-14-8-4-5-9-15(14)17(20)18(16)10-11-21-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
JWXCTLWRLRKQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.